molecular formula C12H16BrClN2O2 B4594403 2-[4-Bromo-2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride

2-[4-Bromo-2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride

Cat. No.: B4594403
M. Wt: 335.62 g/mol
InChI Key: XLHOSUDLADKUGX-UHFFFAOYSA-N
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Description

2-[4-Bromo-2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride is a complex organic compound that features a brominated aromatic ring, an acetamide group, and a prop-2-enylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Alkylation: The attachment of the prop-2-enylamino group through nucleophilic substitution.

    Amidation: The formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the acetamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium cyanide (NaCN) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted phenoxyacetamides.

Scientific Research Applications

2-[4-Bromo-2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The bromine atom and the acetamide group can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The prop-2-enylamino group may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-[(prop-2-enylamino)methyl]phenol: Lacks the acetamide group, making it less versatile in certain reactions.

    2-[(prop-2-enylamino)methyl]phenoxy]acetamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    4-Bromo-2-[(prop-2-enylamino)methyl]phenoxy]ethanol: Contains an ethanol group instead of an acetamide, altering its solubility and reactivity.

Uniqueness

2-[4-Bromo-2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-[4-bromo-2-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2.ClH/c1-2-5-15-7-9-6-10(13)3-4-11(9)17-8-12(14)16;/h2-4,6,15H,1,5,7-8H2,(H2,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHOSUDLADKUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=C(C=CC(=C1)Br)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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